4-bromo-N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Description
This compound features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a 3-chlorophenyl group and at position 5 with a benzamide moiety bearing a 4-bromo substituent. Its molecular formula is C₁₉H₁₂BrClN₄O₂, with a molecular weight of approximately 451.68 g/mol (calculated from evidence 10, 16).
Properties
IUPAC Name |
4-bromo-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClN5O2/c19-12-6-4-11(5-7-12)17(26)23-24-10-21-16-15(18(24)27)9-22-25(16)14-3-1-2-13(20)8-14/h1-10H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURQRQOBGQKMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide typically involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization. One common synthetic route involves the condensation of appropriate hydrazine derivatives with suitable aldehydes or ketones, followed by cyclization and functional group modifications. Industrial production methods may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control to enhance yield and purity .
Chemical Reactions Analysis
4-bromo-N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium or platinum.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for studying biological pathways and mechanisms.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It may be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-bromo-N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and processes .
Comparison with Similar Compounds
Research Findings and Implications
Benzamide vs. Sulfonamide : The benzamide group likely enhances membrane permeability over sulfonamides, critical for intracellular targets .
Substituent Positioning : 3-Chlorophenyl in the target reduces steric clashes compared to 4-substituted analogs, as seen in compound 17 .
Electron-Withdrawing Groups : The CF₃ group in evidence 3’s compound could stabilize charge-transfer interactions but reduce solubility compared to bromine .
Biological Activity
4-bromo-N-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits diverse biological activities that are of significant interest in medicinal chemistry, particularly as potential therapeutic agents against various diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 444.7 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with biological targets effectively.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within cells. It has been observed to inhibit certain kinases and proteases that play crucial roles in cellular signaling pathways. This inhibition can lead to altered cellular responses and has implications for cancer therapy and other diseases characterized by dysregulated signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds in this class have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 26 | Induces apoptosis |
| Similar pyrazole derivatives | NCI-H460 | 49.85 | Autophagy induction |
These findings suggest that the compound may induce apoptosis in cancer cells and could potentially be developed as an anticancer agent.
Inhibition Studies
Inhibition studies have shown that this compound can effectively inhibit specific kinases involved in cancer progression. For example, it was noted that it could inhibit the activity of EGFR (Epidermal Growth Factor Receptor), which is often overexpressed in various cancers:
Case Studies
A notable case study involved the evaluation of the compound's effectiveness against lung cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.
Q & A
Q. What synthetic strategies are recommended for preparing 4-bromo-N-[1-(3-chlorophenyl)-4-oxo-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide with high purity?
- Methodological Answer : The synthesis involves multi-step reactions starting from pyrazole precursors. Key steps include:
- Cyclization : Reacting 3-chlorophenylhydrazine with β-keto esters under reflux (110°C, 16 hours) to form the pyrazolo[3,4-d]pyrimidine core .
- Bromination : Introducing the bromo group using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C .
- Amidation : Coupling with 4-bromobenzoyl chloride using triethylamine as a base in tetrahydrofuran (THF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield >95% purity .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : 1H NMR (DMSO-d6, 400 MHz) to confirm substituent positions (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
- Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm error .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., CCDC deposition for related analogs) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Kinase Inhibition : Screen against a panel of protein kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HCT-116, IC50 values) with cisplatin as a positive control .
- Apoptosis Induction : Flow cytometry with Annexin V/PI staining .
Advanced Research Questions
Q. How can computational methods aid in optimizing the compound’s binding affinity for specific targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge-region residues) .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER or GROMACS) .
- QSAR Modeling : Corrogate substituent effects (e.g., bromo vs. chloro) on IC50 using Random Forest regression .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-Response Validation : Replicate assays across multiple labs with standardized protocols (e.g., CLIA-certified facilities) .
- Off-Target Profiling : Use proteome-wide CETSA (Cellular Thermal Shift Assay) to identify non-kinase targets .
- Metabolite Analysis : LC-MS/MS to rule out activity from degradation products .
Q. How can regioselectivity challenges in functionalizing the pyrazolo[3,4-d]pyrimidine core be addressed?
- Methodological Answer :
- Directing Groups : Install temporary substituents (e.g., -OMe) to guide C–H activation at C5 or C7 positions .
- Transition Metal Catalysis : Use Pd(OAc)2 with XPhos ligand for Suzuki-Miyaura coupling at brominated sites .
- Microwave-Assisted Synthesis : Enhance reaction specificity (e.g., 150°C, 20 minutes for Buchwald-Hartwig amidation) .
Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Prodrug Design : Mask the 4-oxo group as a phosphate ester for enhanced solubility .
- Lipid Nanoparticle Encapsulation : Increase bioavailability (e.g., >60% oral absorption in murine models) .
- CYP450 Inhibition Assays : Identify metabolic hotspots using human liver microsomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
